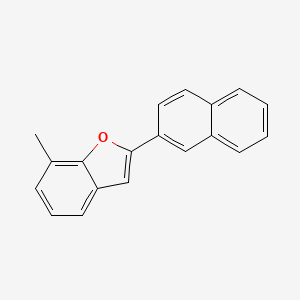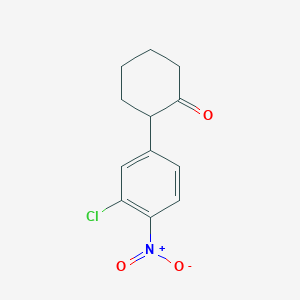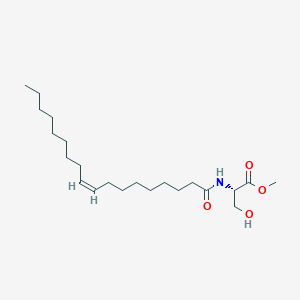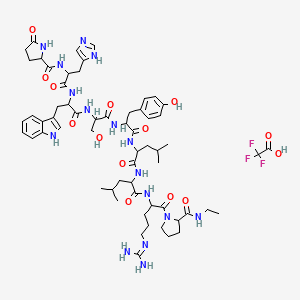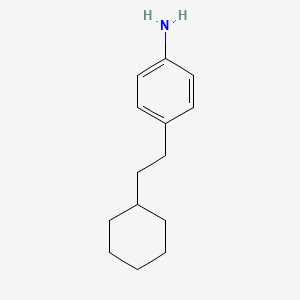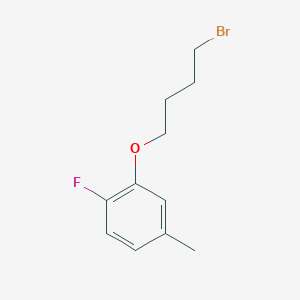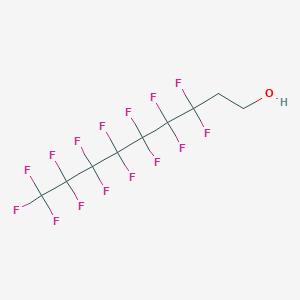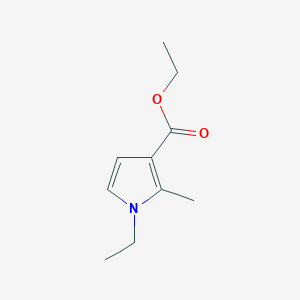
Acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester is a fluorinated organic compound. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms in its structure imparts high stability and reactivity, making it a useful reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester typically involves the esterification of 2,2-difluoroacetic acid with 2,2,3,3,4,4,4-heptafluorobutanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial production may incorporate automated systems for monitoring and controlling reaction parameters to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of fluorinated derivatives.
Scientific Research Applications
Acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein modification.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the activity of enzymes, proteins, and other biomolecules, resulting in specific biochemical effects. The compound’s reactivity also allows it to participate in various chemical pathways, influencing the outcome of reactions in which it is involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid methyl ester
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2-Chloro-2,2-difluoroacetophenone
Uniqueness
Acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive fluorinated compounds. Its ability to undergo various chemical reactions and form stable complexes with biomolecules further distinguishes it from other similar compounds.
Properties
CAS No. |
1365807-94-8 |
|---|---|
Molecular Formula |
C6H3F9O2 |
Molecular Weight |
278.07 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 2,2-difluoroacetate |
InChI |
InChI=1S/C6H3F9O2/c7-2(8)3(16)17-1-4(9,10)5(11,12)6(13,14)15/h2H,1H2 |
InChI Key |
UPELUTNXPQLHNV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide](/img/structure/B12085092.png)
